Home > Products > Screening Compounds P905 > 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride
5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride - 1573548-04-5

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Catalog Number: EVT-3151232
CAS Number: 1573548-04-5
Molecular Formula: C10H15BrCl2N2O
Molecular Weight: 330.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyridine/pyrimidine core: This can be achieved using various established methods, such as condensation reactions or ring-closing reactions. [, ]
  • Introduction of the piperidin-4-yloxy moiety: This typically involves reacting a suitably substituted pyridine/pyrimidine with a protected piperidin-4-ol derivative, often using a base and a suitable leaving group. [, ]
  • Deprotection and Salt Formation: Depending on the chosen protecting group, acidic or basic conditions may be employed for deprotection. The final product can then be converted to the dihydrochloride salt using hydrochloric acid. []
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring can undergo substitution reactions with various nucleophiles. []
  • Reactions at the Piperidine Nitrogen: The nitrogen atom in the piperidine ring can participate in reactions like alkylation or acylation. [, , ]
Mechanism of Action
  • Competitive inhibitors: By binding to the active site of an enzyme, preventing substrate binding and subsequent enzymatic activity. []
  • Receptor antagonists: By binding to a specific receptor, blocking the binding of natural ligands and inhibiting downstream signaling pathways. [, , ]
Applications

Deoxycytidine Kinase (dCK) Inhibitors

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a compound structurally analogous to the molecule , acts as a key intermediate in the development of potent dCK inhibitors. [] dCK plays a crucial role in the phosphorylation and activation of nucleoside analog drugs used in cancer chemotherapy. Inhibiting dCK in tumor cells can potentially enhance the efficacy of these drugs and overcome drug resistance. []

Oxytocin Antagonists

Research on oxytocin antagonists has explored modifications to the acetylpiperidine terminus, incorporating pyridine N-oxide groups like those found in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] This modification led to compounds with improved pharmacokinetic profiles and potent antagonistic activity against the oxytocin receptor. [] Such antagonists have potential applications in treating conditions like preterm labor and preeclampsia. []

CCR5 Antagonists

Methylbenzenesulfonamide CCR5 antagonists, structurally reminiscent of the compound , have been investigated as potential HIV-1 entry inhibitors. [] These antagonists bind to the CCR5 receptor on the surface of immune cells, blocking the interaction with the viral gp120 protein and preventing viral entry. [] Further development of such compounds could lead to new therapeutic options for HIV/AIDS treatment and prevention.

Dopamine D3 Receptor Modulators

Studies have shown that modulating dopamine D3 receptors can influence yawning behavior in rats. [] Although not directly investigated, the structural similarities of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride to known dopamine receptor ligands suggest that it could potentially interact with these receptors and modulate dopamine-related functions. Further research could explore its potential as a tool for investigating dopamine signaling pathways and related neurological disorders.

KSP Inhibitors

Research on pyrazole and triazole-based KSP inhibitors highlights the incorporation of diverse substituents, including piperidin-4-yl and various substituted piperidine rings, to enhance potency and selectivity. [] While not directly investigated, the presence of the piperidin-4-yloxy moiety in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride suggests that it could be a potential starting point for developing novel KSP inhibitors. KSP, a mitotic kinesin involved in cell division, is a promising target for anticancer therapies. []

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of a novel class of potent deoxycytidine kinase (dCK) inhibitors. []

Relevance: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine shares a very similar structure with 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. Both compounds feature a piperidin-4-yloxy group at the 2-position of a halogenated heterocycle. The key difference lies in the heterocycle, where the former contains a fluoropyrimidine and the latter a bromopyridine. This structural similarity highlights the importance of this specific substitution pattern for biological activity, particularly in the context of kinase inhibition.

L-371,257

Compound Description: L-371,257 is a previously reported oxytocin antagonist. []

Relevance: While L-371,257 differs significantly in overall structure from 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride, it serves as a starting point for modifications that lead to compounds like L-372,662, which incorporate a piperidin-4-yloxy moiety. This structural element, also present in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride, is highlighted as important for achieving desirable pharmacokinetic properties and oral bioavailability in oxytocin antagonists.

L-372,662

Compound Description: L-372,662 is a potent oxytocin antagonist exhibiting improved pharmacokinetics and oral bioavailability compared to its predecessor, L-371,257. It displays a Ki of 4.1 nM for the cloned human oxytocin receptor and an intravenous AD50 of 0.71 mg/kg in rats. []

Relevance: L-372,662 incorporates a 1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy group, highlighting the importance of the piperidin-4-yloxy moiety, a key structural feature also present in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. This suggests that this specific group might contribute to the enhanced pharmacokinetic profile and oral bioavailability observed in L-372,662 and potentially other related compounds.

5-Bromo-3-(indan-1-yloxy)pyridin-2-amine

Compound Description: This compound, C14H13BrN2O, is the product of reacting indan-1-yl methanesulfonate with 2-amino-5-bromopyridin-3-ol in the presence of caesium carbonate. []

Relevance: 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine shares the core structure of a 5-bromopyridine ring with 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. The difference lies in the substituent at the 3-position, with the related compound featuring an indan-1-yloxy group. This difference highlights the potential for modification on the pyridine ring while maintaining the 5-bromo substituent.

Properties

CAS Number

1573548-04-5

Product Name

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine;dihydrochloride

Molecular Formula

C10H15BrCl2N2O

Molecular Weight

330.05

InChI

InChI=1S/C10H13BrN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H

InChI Key

ZLKKIFHSYNJPKP-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=NC=C(C=C2)Br.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.